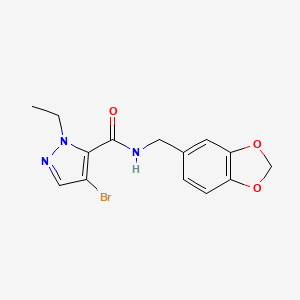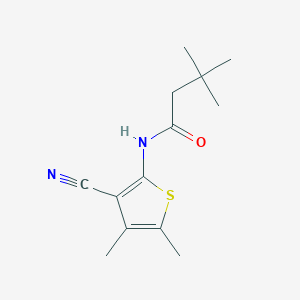
N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic effects in a range of diseases, including diabetes, cancer, and cardiovascular disease.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α subunit. This leads to activation of downstream signaling pathways that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of cancer cell proliferation, and improvement of cardiac function. It has also been shown to reduce hepatic glucose production and increase fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide is that it is a small molecule activator of AMPK, which makes it easy to use in cell-based and animal studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the investigation of the potential therapeutic effects of this compound in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is a need for further studies to elucidate the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic effects in a range of diseases. In diabetes, it has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis in a range of cancer cell lines. In cardiovascular disease, it has been shown to improve cardiac function and reduce myocardial infarct size.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-8-9(2)17-12(10(8)7-14)15-11(16)6-13(3,4)5/h6H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAHOVWUZAJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



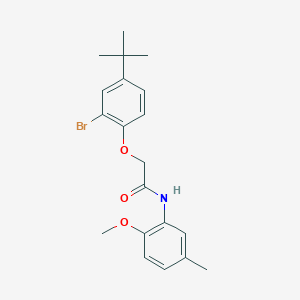
amine hydrochloride](/img/structure/B4740097.png)
![N-(2-methoxyethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4740104.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate](/img/structure/B4740111.png)
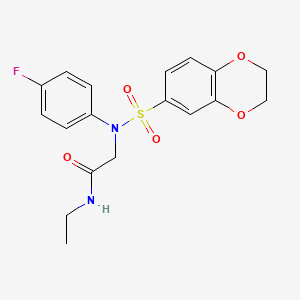
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4740123.png)
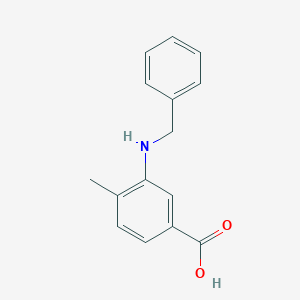
![4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4740140.png)
![3-[(dimethylamino)sulfonyl]-N-ethyl-4-methoxybenzamide](/img/structure/B4740154.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4740164.png)
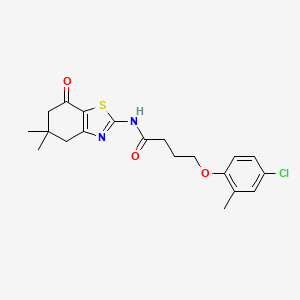
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4740170.png)
